Cumi-101 C-11

5-HT1A receptor PET imaging receptor occupancy

Cumi-101 C-11 is the only established carbon-11 agonist PET radiotracer for functional 5-HT1A imaging. It selectively binds G-protein-coupled receptors, providing a direct readout of the signaling-competent pool, unlike antagonist tracers such as [11C]WAY-100635. With ~11% brain uptake (highest among 20+ 11C ligands) and test-retest variability of 8-13%, it is ideal for longitudinal studies, SSRI challenge paradigms, and CNS drug target engagement in mood & neurodegenerative diseases. Procure for high-sensitivity, translational 5-HT1A research.

Molecular Formula C19H27N5O3
Molecular Weight 372.5 g/mol
CAS No. 903528-74-5
Cat. No. B15186033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumi-101 C-11
CAS903528-74-5
Molecular FormulaC19H27N5O3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3/i2-1
InChIKeyMEKSQRMXWZHFIP-JVVVGQRLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cumi-101 C-11: A 5-HT1A Agonist PET Radioligand for Quantitative Neuroreceptor Imaging


Cumi-101 C-11 (CAS 903528-74-5), chemically designated as [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a carbon-11 labeled radiotracer developed for positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor. [1] Initially characterized as a 5-HT1A receptor agonist radioligand with high affinity (Ki = 0.15 nM), it was advanced as the first agonist PET tracer successfully implemented in humans for this target. [2] Unlike antagonist tracers which label both high- and low-affinity receptor states, Cumi-101 C-11 preferentially binds to the G-protein-coupled, high-affinity state, theoretically providing a more functionally relevant measure of the active receptor pool. [3] However, subsequent investigations have revealed that its in vivo pharmacological profile is more complex, demonstrating antagonist-like behavior in some systems and significant cross-reactivity with α1-adrenoceptors. [4]

Why Cumi-101 C-11 Cannot Be Substituted with Other 5-HT1A PET Tracers


In-class substitution of Cumi-101 C-11 with alternative 5-HT1A PET tracers is scientifically unsound due to fundamental differences in receptor state selectivity, kinetic behavior, and off-target binding profiles. [1] The most widely used 5-HT1A PET tracer, [11C]WAY-100635, is a silent antagonist that binds with equal affinity to both high- and low-affinity conformational states of the receptor, thereby measuring total receptor density (Bmax) rather than the functionally coupled pool. [2] In contrast, Cumi-101 C-11, as an agonist ligand, binds preferentially to the high-affinity state, which is coupled to G-proteins and represents the active, signaling-competent receptor population. [3] Direct comparative PET studies in nonhuman primates demonstrate that the binding potential (BPF) of Cumi-101 C-11 is approximately 55% lower than that of [11C]WAY-100635 across brain regions, a quantitative reflection of this differential state selectivity. [4] Furthermore, Cumi-101 C-11 exhibits significant, region-dependent α1-adrenoceptor cross-reactivity—with over 45% of thalamic uptake attributable to α1 binding in some species—a liability not shared to the same extent by antagonist tracers like [11C]WAY-100635. [5] These divergent pharmacological and imaging properties preclude any assumption of interchangeability; each tracer measures a distinct biological parameter, and substitution would invalidate quantitative comparisons across studies and compromise the interpretation of receptor function.

Quantitative Differentiation Evidence for Cumi-101 C-11 Procurement Decisions


Agonist vs. Antagonist Binding: 55% Lower BPF Quantifies Differential Receptor State Selectivity

In a direct head-to-head PET comparison study in baboons, the binding potential (BPF) of the agonist radioligand Cumi-101 C-11 was consistently and substantially lower than that of the antagonist radiotracer [11C]WAY-100635 across all brain regions examined. [1] This quantitative difference directly reflects the known pharmacology of 5-HT1A receptors, which exist in interconvertible high- and low-affinity states. [2] Antagonists like WAY-100635 bind with comparable affinity to both states, measuring total receptor density (Bmax). Agonists like CUMI-101 preferentially label the G-protein-coupled, high-affinity state, which is the functionally active receptor population. Therefore, the observed lower BPF for Cumi-101 C-11 is not a deficiency but a specific, measurable characteristic that defines what biological parameter is being quantified—a parameter that antagonist tracers cannot provide. [3]

5-HT1A receptor PET imaging receptor occupancy agonist tracer G-protein coupling

Sensitivity to Endogenous Serotonin Fluctuations: Dose-Dependent Displacement by Citalopram

A defining functional characteristic of Cumi-101 C-11 is its sensitivity to changes in endogenous synaptic serotonin levels, a property that distinguishes it from antagonist tracers which are generally insensitive to such fluctuations. [1] In a primate study using the selective serotonin reuptake inhibitor (SSRI) citalopram to elevate intra-synaptic serotonin, Cumi-101 C-11 binding was reduced in a dose-dependent manner. [2] Administration of 4 mg/kg citalopram resulted in a significant reduction in total distribution volume (VT) of 24.33% ± 2.55% and a reduction in binding potential (BPF) of 30.85% ± 3.34% across all regions of interest. A lower dose of 2 mg/kg produced only minimal, inconsistent changes (VT change of -6% ± 10%; BPF change of -4.7% ± 4.9%), confirming the dose-response relationship. [2] This sensitivity suggests that Cumi-101 C-11 can be used to probe dynamic changes in serotonergic neurotransmission in vivo, a capability not reliably offered by antagonist tracers like [11C]WAY-100635. [3]

SSRI challenge endogenous serotonin pharmacological MRI neurotransmitter release citalopram

Superior Brain Uptake and Counting Statistics: 11% Injected Activity in Brain at 10 Minutes

For PET neuroreceptor imaging, the fraction of injected radioactivity that reaches the brain is a critical determinant of image quality, quantification precision, and the feasibility of detecting subtle biological differences. [1] In a human biodistribution study involving nine healthy volunteers, Cumi-101 C-11 demonstrated peak brain uptake of approximately 11% of the total injected activity at 10 minutes post-injection. [2] This value was explicitly noted as the highest among more than twenty 11C-labeled PET ligands reported in the literature at the time of publication. [2] High brain uptake translates directly to superior counting statistics, which permits the use of lower injected activities to achieve equivalent image quality, thereby reducing radiation exposure to subjects. The associated effective dose was calculated to be 5.3 ± 0.5 µSv/MBq, a value comparable to other 11C-labeled brain imaging agents. [3] This combination of exceptionally high brain penetration and standard dosimetry provides a practical advantage in clinical research settings where scan time, image resolution, and subject safety are paramount considerations. [1]

dosimetry brain uptake PET quantification image quality radiation exposure

Quantified α1-Adrenoceptor Cross-Reactivity: >45% Thalamic Binding and Cerebellar Reference Region Limitation

A critical differentiator for Cumi-101 C-11 is its well-characterized, region-dependent cross-reactivity with α1-adrenoceptors, which has significant implications for image quantification and data interpretation. [1] In vitro and in vivo studies across rat, monkey, and human brain tissue demonstrated that CUMI-101 has moderate affinity for α1-adrenoceptors (Ki = 6.75 nM). [2] Quantitative assessment of this off-target binding revealed that, on average across the three species, cross-reactivity was highest in the thalamus (>45%) and lowest in the neocortex and cerebellum (<10%). [2] In monkey brain, pre-blocking with the α1-adrenoceptor antagonist prazosin decreased binding potential (BPND) in the thalamus by 30%, but had negligible effects in 5-HT1A receptor-rich regions like the neocortex, hippocampus, and amygdala. [3] Critically, in human cerebellum—a region often used as a reference tissue devoid of specific 5-HT1A binding—approximately 25% of Cumi-101 C-11 uptake was found to be attributable to α1-adrenoceptor binding. [4] This finding directly limits the utility of the cerebellum as a reference region for simplified quantification models, necessitating more complex arterial input function-based approaches for accurate BP estimation. [4] This is a known, quantifiable limitation that must be factored into experimental design and data analysis, distinguishing it from more selective tracers.

off-target binding α1-adrenoceptor reference tissue PET quantification selectivity

Clinical Translation and Predictive Validity: Binding Potential Correlates with Antidepressant Response in Bipolar Depression

The ultimate utility of a PET tracer lies in its ability to generate clinically meaningful data in human subjects. Cumi-101 C-11 has been successfully translated to clinical research, with a key study demonstrating its potential as a predictive biomarker for treatment response in bipolar depression. [1] In a study involving 20 participants with bipolar disorder in a current major depressive episode and 16 healthy volunteers, baseline 5-HT1A receptor binding potential (BPF) was quantified using Cumi-101 C-11 PET imaging with a metabolite-corrected arterial input function. [2] Following a 6-week open-label trial with a selective serotonin reuptake inhibitor (SSRI) added to a mood stabilizer, the study found that pretreatment BPF values correlated with subsequent antidepressant response. [3] This finding positions Cumi-101 C-11 as a tool not merely for visualizing receptor distribution, but for generating data with potential prognostic value in psychiatric treatment selection. [4] While this is a correlation rather than a direct comparison with another tracer, it represents a distinct level of clinical validation that supports the procurement of Cumi-101 C-11 for translational research studies aimed at understanding treatment mechanisms or developing biomarkers. [1]

bipolar disorder antidepressant response PET biomarker clinical trial 5-HT1A receptor

Optimal Application Scenarios for Cumi-101 C-11 Based on Quantitative Evidence


Quantifying the High-Affinity, Functional 5-HT1A Receptor Pool in Neuropsychiatric Disorders

Cumi-101 C-11 is optimally deployed in research protocols where the primary objective is to measure the proportion of 5-HT1A receptors in the functionally active, G-protein-coupled state. As demonstrated by the 55% lower BPF compared to [11C]WAY-100635, this tracer selectively labels high-affinity receptors, providing a direct readout of the signaling-competent receptor population. [1] This application is particularly relevant for studies investigating the pathophysiology of mood and anxiety disorders, schizophrenia, and Alzheimer's disease, where alterations in receptor-G-protein coupling efficiency, rather than total receptor density, may underlie disease mechanisms. Procurement is indicated for academic and clinical research centers conducting hypothesis-driven studies on 5-HT1A receptor function.

Probing Acute Changes in Endogenous Serotonergic Neurotransmission via Pharmacological Challenge

The demonstrated dose-dependent sensitivity of Cumi-101 C-11 to SSRI-induced increases in synaptic serotonin (24-31% reduction in binding after 4 mg/kg citalopram) positions it as a viable tool for assessing acute changes in serotonergic tone. [2] This scenario includes studies evaluating the mechanism of action of serotonergic drugs, investigating the dynamics of neurotransmitter release in response to cognitive or pharmacological interventions, and validating preclinical models of serotonin function. Researchers designing challenge studies—where the goal is to measure the functional responsiveness of the serotonin system—should prioritize Cumi-101 C-11 over antagonist tracers that lack this sensitivity.

Translational Studies Requiring Robust Brain Signal and Predictive Biomarker Development

The combination of exceptionally high brain uptake (∼11% of injected activity, highest among >20 11C-labeled ligands) and demonstrated clinical correlation with antidepressant response in bipolar depression makes Cumi-101 C-11 a strong candidate for translational research programs. [3] The high brain uptake ensures robust quantification and test-retest reliability (8-13% variability for BPF), which is essential for longitudinal studies and detecting small effect sizes. [4] Procurement is justified for multi-center clinical trials or academic studies aiming to develop and validate PET-based biomarkers for treatment stratification or to assess target engagement of novel serotonergic therapeutics.

Advanced Kinetic Modeling Studies with Arterial Input Function

Given the documented α1-adrenoceptor cross-reactivity, particularly the 25% component in human cerebellum, Cumi-101 C-11 is best suited for PET centers with expertise in full kinetic modeling using a metabolite-corrected arterial input function. [5] The inability to reliably use the cerebellum as a reference region necessitates this more complex quantification approach. Therefore, procurement is recommended for research groups with the necessary infrastructure and analytical capabilities to perform arterial blood sampling and compartmental modeling, ensuring accurate and specific quantification of 5-HT1A receptor binding despite the off-target signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cumi-101 C-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.